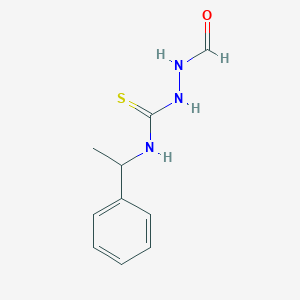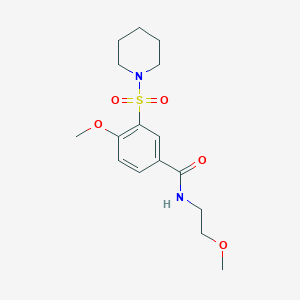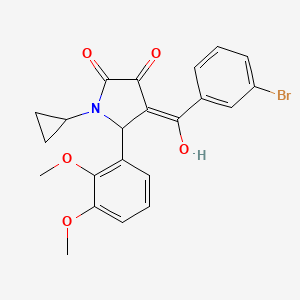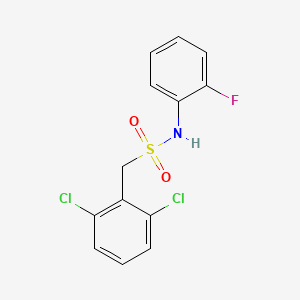
2-formyl-N-(1-phenylethyl)hydrazinecarbothioamide
Übersicht
Beschreibung
2-formyl-N-(1-phenylethyl)hydrazinecarbothioamide, also known as FPHC, is a chemical compound that has been extensively studied for its potential applications in scientific research. FPHC is a hydrazine derivative that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The exact mechanism of action of 2-formyl-N-(1-phenylethyl)hydrazinecarbothioamide is not fully understood, but it is believed to involve the formation of a reactive intermediate that can react with ROS. This reaction leads to the formation of a fluorescent product that can be detected using imaging techniques.
Biochemical and Physiological Effects
2-formyl-N-(1-phenylethyl)hydrazinecarbothioamide has been shown to have a wide range of biochemical and physiological effects. In addition to its potential as a probe for ROS detection, 2-formyl-N-(1-phenylethyl)hydrazinecarbothioamide has also been shown to have anti-inflammatory and antioxidant properties. 2-formyl-N-(1-phenylethyl)hydrazinecarbothioamide has also been investigated for its potential as an anticancer agent, with promising results in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-formyl-N-(1-phenylethyl)hydrazinecarbothioamide is its specificity for ROS detection, making it a powerful tool for investigating oxidative stress in living cells. However, 2-formyl-N-(1-phenylethyl)hydrazinecarbothioamide has some limitations as well, including its potential for toxicity at high concentrations and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are many potential future directions for research on 2-formyl-N-(1-phenylethyl)hydrazinecarbothioamide. One promising area of investigation involves the development of new derivatives of 2-formyl-N-(1-phenylethyl)hydrazinecarbothioamide with improved solubility and specificity for ROS detection. Other potential directions for research include the development of 2-formyl-N-(1-phenylethyl)hydrazinecarbothioamide-based therapies for inflammatory and oxidative stress-related diseases, as well as the investigation of 2-formyl-N-(1-phenylethyl)hydrazinecarbothioamide as a potential anticancer agent.
Wissenschaftliche Forschungsanwendungen
2-formyl-N-(1-phenylethyl)hydrazinecarbothioamide has been widely studied for its potential applications in scientific research. One of the most promising areas of research involves the use of 2-formyl-N-(1-phenylethyl)hydrazinecarbothioamide as a probe for the detection of reactive oxygen species (ROS) in living cells. 2-formyl-N-(1-phenylethyl)hydrazinecarbothioamide has been shown to react specifically with ROS, leading to the formation of a fluorescent product that can be easily detected using microscopy or other imaging techniques.
Eigenschaften
IUPAC Name |
N-(1-phenylethylcarbamothioylamino)formamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3OS/c1-8(9-5-3-2-4-6-9)12-10(15)13-11-7-14/h2-8H,1H3,(H,11,14)(H2,12,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSZTZBTJVGIFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=S)NNC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-formyl-N-(1-phenylethyl)hydrazinecarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 5-methyl-2-({[4-(4-pyridinylmethyl)-1-piperazinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4841146.png)



![N'-[4-(allyloxy)benzylidene]-4-methoxybenzenesulfonohydrazide](/img/structure/B4841173.png)
![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4841191.png)

![N-[1-(2,4-dichlorophenyl)ethyl]-N'-(2-methylphenyl)urea](/img/structure/B4841218.png)
![3-[4-(benzyloxy)phenyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B4841224.png)
![(4-bromophenyl){3-[(4-nitrobenzyl)oxy]benzyl}amine](/img/structure/B4841236.png)
![3-(1,3-benzodioxol-5-yl)-N-butyl-2-{[3-(4-methoxyphenyl)acryloyl]amino}acrylamide](/img/structure/B4841238.png)
![6-phenyl-2-(propylthio)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4841250.png)

![2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B4841263.png)